2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide
Description
This compound features a benzamide core linked to a 1,3-oxazolidin-2-one ring substituted with a 3-methoxyphenyl group at position 3 and a difluoromethanesulfonyl moiety at the benzamide’s ortho position. The oxazolidinone scaffold is a hallmark of pharmacologically active agents, particularly antibiotics and anticoagulants, due to its ability to modulate target binding and metabolic stability . The difluoromethanesulfonyl group may enhance electronegativity and resistance to enzymatic degradation compared to non-fluorinated sulfonamides .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O6S/c1-28-13-6-4-5-12(9-13)23-11-14(29-19(23)25)10-22-17(24)15-7-2-3-8-16(15)30(26,27)18(20)21/h2-9,14,18H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRZNWUMXTKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and hydrophobic interactions.
Biochemical Pathways
The specific biochemical pathways affected by F2373-1503 are currently unknown. Given the complexity of biological systems, it is likely that the compound affects multiple pathways, either directly or indirectly.
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would depend on a variety of factors, including its chemical properties, the route of administration, and the physiological characteristics of the individual.
Result of Action
The molecular and cellular effects of F2373-1503’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action, as well as the cellular context in which these interactions occur.
Action Environment
The action, efficacy, and stability of F2373-1503 are likely influenced by various environmental factors. These could include the physiological environment (e.g., pH, temperature, presence of other biomolecules), as well as external factors such as storage conditions.
Biological Activity
2-Difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and specific biological activities associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by a difluoromethanesulfonyl group, an oxazolidinone moiety, and a methoxyphenyl substituent. Its molecular formula is C17H18F2N2O4S, and it has a molecular weight of approximately 396.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone ring is known for its role in inhibiting bacterial protein synthesis, while the benzamide structure may contribute to its affinity for certain receptors.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, oxazolidinones are recognized for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies suggest that derivatives of oxazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxy group may enhance this activity by modulating the compound's lipophilicity and cellular uptake .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various oxazolidinone derivatives against MRSA strains. The results demonstrated that modifications in the substituents significantly influenced antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that compounds containing the oxazolidinone scaffold exhibited cytotoxic effects at concentrations ranging from 1 to 10 µM. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Key Substituents
Analysis of Substituent Effects
A. Oxazolidinone Modifications
- Target Compound vs. Replacement of Rivaroxaban’s chlorothiophene with a difluoromethanesulfonyl group could improve metabolic stability due to fluorine’s electron-withdrawing effects .
B. Sulfonamide/Sulfonyl Groups
- Target Compound vs. 4-(Dimethylsulfamoyl)-N-...Benzamide () :
- The difluoromethanesulfonyl group in the target compound is more electronegative than the dimethylsulfamoyl group in ’s analog, which may enhance interactions with charged residues in enzymatic binding pockets .
- ’s thiazole-triazole linker introduces conformational rigidity absent in the target compound, possibly affecting bioavailability .
C. Aromatic Substituents
- Target Compound vs. N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide :
Pharmacokinetic Considerations
- Solubility : The methoxy and difluoromethanesulfonyl groups in the target compound may confer better aqueous solubility than Rivaroxaban’s morpholinyl and chlorothiophene moieties, which often require solubilizers like polyvinylpyrrolidone in formulations .
- Metabolic Stability: Fluorine atoms in the sulfonyl group likely reduce oxidative metabolism by cytochrome P450 enzymes, a common issue with non-fluorinated sulfonamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
